molecular formula C14H21N3O2S B13961399 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13961399
M. Wt: 295.40 g/mol
InChI Key: KPRGNLYJYZQSCO-UHFFFAOYSA-N
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Description

3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Formation of the Pyrrolidine Ring: This step involves cyclization reactions, which can be catalyzed by acids or bases.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, disulfides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrimidine and pyrrolidine rings may interact with nucleic acids or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-(4-Methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Another similar compound with a piperidine ring.

Uniqueness

3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings with the sulfanyl group and tert-butyl ester makes this compound particularly versatile and valuable in research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-10-5-7-15-12(16-10)20-11-6-8-17(9-11)13(18)19-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRGNLYJYZQSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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